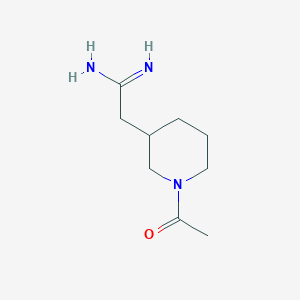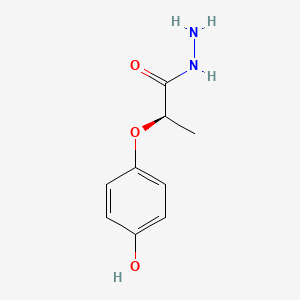![molecular formula C9H4ClNS B13452746 7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
7-Chloro-2-ethynylthieno[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-ethynylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a chlorine atom at the 7th position and an ethynyl group at the 2nd position on the thieno[3,2-b]pyridine ring system. Thienopyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-ethynylthieno[3,2-b]pyridine typically involves the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through various cyclization reactions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thieno[3,2-b]pyridine core.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the desired position.
Addition of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of the chlorinated thieno[3,2-b]pyridine with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-ethynylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira, Suzuki, and Heck couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydride), solvent (e.g., dimethylformamide).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, osmium tetroxide).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst).
Coupling Reactions: Palladium catalysts, copper co-catalysts, solvents (e.g., tetrahydrofuran, toluene).
Major Products Formed
Substitution Products: Various substituted thieno[3,2-b]pyridines.
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alkenes or alkanes.
Coupling Products: Complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
7-Chloro-2-ethynylthieno[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of chemical probes for studying biological systems.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-ethynylthieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. The ethynyl group plays a crucial role in the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine: Lacks the chlorine and ethynyl groups but shares the core structure.
7-Chlorothieno[3,2-b]pyridine: Similar structure but without the ethynyl group.
2-Ethynylthieno[3,2-b]pyridine: Similar structure but without the chlorine atom.
Uniqueness
7-Chloro-2-ethynylthieno[3,2-b]pyridine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile building block in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C9H4ClNS |
|---|---|
Peso molecular |
193.65 g/mol |
Nombre IUPAC |
7-chloro-2-ethynylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C9H4ClNS/c1-2-6-5-8-9(12-6)7(10)3-4-11-8/h1,3-5H |
Clave InChI |
QSQGSEOKRDUJSW-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=NC=CC(=C2S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione](/img/structure/B13452690.png)

![2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452703.png)

![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)






![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)
